molecular formula C15H18N2O5S B7572523 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Katalognummer B7572523
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: SONYLYKYPJPLGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 involves the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. It has also been shown to improve endothelial function and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 in lab experiments is its specificity for sGC activation. This allows for targeted effects and reduces the likelihood of off-target effects. However, one limitation is that it can be difficult to control the concentration of cGMP, which can affect the results of experiments.

Zukünftige Richtungen

There are several potential future directions for research involving 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272. One area of interest is in the development of new drugs that target sGC activation for the treatment of cardiovascular disease and other conditions. Another potential direction is in the study of the compound's effects on neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 and its potential applications in various areas of scientific research.
In conclusion, 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the activation of sGC, which leads to a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, it has several advantages that make it a valuable tool for researchers. With further research, 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 has the potential to lead to new treatments for a range of conditions and diseases.

Synthesemethoden

The synthesis of 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 involves the reaction of 3-butan-2-yloxyaniline with chlorosulfonic acid, followed by the addition of sodium hydroxide and 1H-pyrrole-2-carboxylic acid. This method has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 has been the subject of numerous scientific studies due to its potential applications in various areas of research. One of the primary research areas for this compound is in the field of cardiovascular disease, where it has been shown to have vasodilatory effects and improve endothelial function. Other areas of research include cancer, inflammation, and neurological disorders.

Eigenschaften

IUPAC Name

4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-3-10(2)22-12-6-4-5-11(7-12)17-23(20,21)13-8-14(15(18)19)16-9-13/h4-10,16-17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONYLYKYPJPLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.